Bodipy 576/589 is a bright red fluorescent dye that belongs to the class of boron dipyrromethene compounds. It exhibits significant fluorescence properties, characterized by an excitation peak at approximately 573 nm and an emission peak around 592 nm. This compound is particularly noted for its high extinction coefficient and fluorescence quantum yield, making it an effective tool for various fluorescence-based applications. It is relatively insensitive to changes in solvent polarity and pH, which enhances its utility in biological and chemical assays .
The dye is commonly available as a N-hydroxysuccinimide ester, which facilitates its conjugation to proteins, antibodies, and other biomolecules containing primary amines. This reactivity allows for the creation of stable fluorescent conjugates that can be used in a variety of experimental contexts, including microscopy and flow cytometry .
Bodipy 576/589 primarily participates in reactions involving the formation of amide bonds with primary amines. The N-hydroxysuccinimide ester form reacts readily with amino groups present on proteins or other biomolecules, resulting in the formation of stable amide linkages. This reaction is crucial for labeling biomolecules for fluorescence imaging or assays .
In addition to amine coupling, Bodipy dyes can undergo photo
Bodipy 576/589 exhibits notable biological activity due to its high cell permeability and hydrophobic nature. These properties make it suitable for staining cellular structures like membranes and lipids. The dye's bright fluorescence allows for effective visualization in various biological assays, including fluorescence microscopy and flow cytometry. Its long excited-state lifetime (typically around 5 nanoseconds) contributes to its utility in fluorescence polarization assays, enabling researchers to study molecular interactions and dynamics within cells .
The synthesis of Bodipy 576/589 typically involves the following steps:
Bodipy 576/589 has a wide range of applications in scientific research:
Studies involving Bodipy 576/589 often focus on its interactions with biomolecules. The dye's ability to form stable conjugates with proteins enables researchers to investigate protein localization, interactions, and dynamics within living cells. Additionally, its hydrophobic properties allow it to interact with lipid membranes, providing insights into membrane dynamics and organization .
Bodipy 576/589 shares similarities with several other fluorescent dyes but stands out due to its unique spectral properties and hydrophobicity. Below is a comparison with similar compounds:
| Compound Name | Excitation Peak (nm) | Emission Peak (nm) | Key Features |
|---|---|---|---|
| Rhodamine Red | ~570 | ~620 | High water solubility; widely used in microscopy |
| Alexa Fluor 568 | ~578 | ~603 | Brightness; broad range of applications |
| Bodi Fluor 576/589 | ~575 | ~588 | High cell permeability; similar structure |
| BDP 558/568 | ~558 | ~568 | Yellow emission; suitable for peptide synthesis |
Bodipy 576/589's unique properties include its high extinction coefficient, stability under varying pH conditions, and exceptional hydrophobicity, making it particularly effective for specific applications like lipid staining and membrane studies .
The NHS ester derivative of BODIPY 576/589 is the most widely used reagent for conjugating the dye to primary and secondary amines in biomolecules. The reaction involves nucleophilic attack by the amine group on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This method is highly efficient in polar organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where the dye exhibits solubility up to 50 mg/mL.
The conjugation process typically requires a molar excess of the NHS ester (1.5–2.5 equivalents) relative to the target amine to ensure complete labeling. Reaction conditions are mild, often conducted at room temperature for 1–4 hours, with purification achieved via size-exclusion chromatography or dialysis. The resulting conjugates retain the photophysical properties of BODIPY 576/589, including a molar extinction coefficient of 98,000 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield of 0.85–0.90. Applications include labeling antibodies, amine-modified oligonucleotides, and lipid-binding proteins for fluorescence polarization assays.
BODIPY 576/589 functionalized with azide or alkyne groups enables conjugation via CuAAC, a [3+2] cycloaddition reaction catalyzed by Cu(I). The azide-bearing derivative reacts with terminal alkynes in the presence of a copper catalyst (e.g., CuSO₄ with sodium ascorbate) to form a 1,2,3-triazole linkage. This method is particularly useful for labeling biomolecules in aqueous buffers at physiological pH, with reaction times ranging from 30 minutes to 2 hours.
A key advantage of CuAAC is its orthogonality to NHS ester chemistry, allowing sequential labeling of multiple targets. For example, BODIPY 576/589-azide has been conjugated to alkyne-modified dendrimers for intracellular lipid droplet imaging, achieving labeling efficiencies exceeding 90%. However, copper toxicity limits its use in live-cell systems, necessitating extensive post-reaction purification to remove residual catalysts.
SPAAC circumvents copper toxicity by employing strained cyclooctynes (e.g., dibenzocyclooctynes) that react with azides via a catalyst-free mechanism. BODIPY 576/589-azide derivatives undergo rapid cycloaddition with strained alkynes at room temperature, achieving completion within 10–60 minutes in aqueous or organic media. This method is biocompatible, making it suitable for live-cell labeling and in vivo applications.
Recent studies demonstrate the use of SPAAC to conjugate BODIPY 576/589 to cyclooctyne-modified serum albumin, yielding probes with enhanced circulation half-lives for intravital imaging. The reaction’s bioorthogonality also facilitates multiplexed labeling when combined with NHS ester chemistry, as evidenced by dual-labeling experiments targeting lipid membranes and intracellular proteins.
The choice of conjugation methodology depends on reaction efficiency, biocompatibility, and application-specific requirements. The following table summarizes key parameters:
| Parameter | NHS Ester | CuAAC | SPAAC |
|---|---|---|---|
| Reaction Time | 1–4 hours | 0.5–2 hours | 0.2–1 hour |
| Catalyst Required | None | Cu(I) | None |
| Solvent Compatibility | Organic | Aqueous | Aqueous/Organic |
| Biocompatibility | Moderate | Low | High |
| Typical Yield | 85–95% | 75–90% | 90–98% |
NHS ester conjugation remains the gold standard for amine-rich targets due to its simplicity and high yields. CuAAC offers faster kinetics but requires toxic catalysts, whereas SPAAC provides rapid, bioorthogonal labeling at the expense of higher reagent costs.
The selection of appropriate solvents represents a critical determinant in achieving optimal solubility and maintaining photophysical properties of Bodipy 576/589. Research findings demonstrate that Bodipy 576/589 exhibits excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide [1] [2]. The compound demonstrates an extinction coefficient of 98,000 liters per mole per centimeter in dimethyl sulfoxide, with a quantum yield of 0.13 [2].
Dimethyl sulfoxide emerges as the premier choice for stock solution preparation due to its exceptional solvating properties and ability to maintain the dye's spectroscopic characteristics [1] [3]. The solvent provides optimal concentration ranges of 1-10 millimolar, making it suitable for initial dissolution and storage applications [3]. Similarly, dimethylformamide offers comparable performance with an extinction coefficient of 95,000 liters per mole per centimeter and proves particularly effective for conjugation reactions [4] [5].
For applications requiring intermediate polarity, acetonitrile provides good solubility with an extinction coefficient of 87,000 liters per mole per centimeter [6]. However, the optimal concentration range decreases to 0.5-5 millimolar, limiting its utility for high-concentration applications. Methanol exhibits moderate solubility characteristics with reduced photophysical performance, demonstrating an extinction coefficient of 78,000 liters per mole per centimeter and a quantum yield of 0.08 [6].
Chloroform and dichloromethane serve specialized roles in purification processes and extraction procedures respectively [7] [8]. Chloroform demonstrates excellent solubility properties with an extinction coefficient of 96,000 liters per mole per centimeter, making it particularly valuable for column chromatography applications [7]. Dichloromethane offers good solubility with an extinction coefficient of 92,000 liters per mole per centimeter and optimal concentration ranges of 0.5-5 millimolar [8].
The hydrophobic nature of Bodipy dyes necessitates careful consideration of aqueous compatibility. Recent research demonstrates that conventional hydrophobic Bodipy compounds exhibit poor solubility in water and other hydrophilic solvents, which presents significant challenges for biological applications [9] [10]. However, chemical modifications can enhance water solubility while preserving essential photophysical properties [10].
The labeling specificity of Bodipy 576/589 demonstrates significant pH dependence, requiring precise control for optimal conjugation outcomes. Research indicates that Bodipy 576/589 exhibits relative insensitivity to pH changes compared to other fluorescent dyes, maintaining stable fluorescence characteristics across a broad pH range [1] [11]. However, optimal labeling efficiency occurs within specific pH parameters.
Optimal pH range for labeling reactions falls between 7.0-8.5, with maximum efficiency achieved at pH 8.0-9.0 [12] [4]. Within this range, labeling efficiency reaches 100% with maximum fluorescence intensity and optimal selectivity indices of 0.95-1.0 [12]. The bicarbonate buffer system proves most effective for maintaining these optimal conditions, providing stable pH control throughout the conjugation process [4] [5].
NHS ester chemistry requires careful pH optimization to achieve selective labeling. The reaction proceeds optimally in 0.1-0.2 molar sodium bicarbonate buffer at pH 8.3, maintained at room temperature for one hour [4] [5]. This pH range ensures stable amide bond formation while minimizing hydrolysis of the NHS ester group [12].
Lower pH ranges (2.0-6.0) demonstrate reduced labeling efficiency, ranging from 20% to 70%, with corresponding decreases in fluorescence intensity [13] [14]. Citrate and acetate buffer systems provide effective pH control in acidic conditions, though they result in diminished conjugation performance [13]. The stability of conjugates formed under acidic conditions also decreases significantly, ranging from 2-8 hours compared to 24 hours at optimal pH [14].
Higher pH ranges (9.0-11.0) show declining performance despite initial high fluorescence intensity. Borate and carbonate buffer systems maintain pH stability in alkaline conditions, but labeling efficiency decreases to 75-90% with reduced selectivity indices of 0.7-0.85 [13]. The processing time for conjugation reactions also increases under highly alkaline conditions.
pH-sensitive fluorescent properties of Bodipy derivatives demonstrate unique characteristics. Research shows that certain Bodipy compounds exhibit pH-responsive fluorescence with specific pKa values ranging from 2.72 to 4.18 [14] [15]. However, Bodipy 576/589 maintains relatively stable fluorescence across pH variations, making it suitable for applications requiring pH-independent performance [1] [11].
The molar ratio between Bodipy 576/589 and target molecules represents a critical parameter affecting labeling efficiency, fluorescence intensity, and conjugate quality. Systematic optimization reveals that optimal performance occurs at dye-to-protein ratios of 5:1 to 6:1, achieving maximum labeling efficiency of 90-92% with degree of labeling values of 1.5-1.8 [16] [17].
Standard labeling applications benefit from a 3:1 dye-to-protein ratio, providing labeling efficiency of 78% with degree of labeling of 0.8 [16]. This ratio offers an optimal balance between conjugation efficiency and minimal aggregation tendency, making it suitable for routine applications. The fluorescence intensity reaches 2,400 arbitrary units with conjugate yields of 85%.
High sensitivity applications require 4:1 to 5:1 ratios to achieve enhanced signal intensity. At 4:1 ratio, labeling efficiency increases to 85% with degree of labeling of 1.2, producing fluorescence intensity of 3,100 arbitrary units [16]. The 5:1 ratio provides maximum signal output with 90% labeling efficiency and fluorescence intensity of 3,600 arbitrary units.
Optimal balance occurs at 6:1 ratio, demonstrating 92% labeling efficiency with degree of labeling of 1.8 [16]. This ratio provides the highest fluorescence intensity of 3,800 arbitrary units while maintaining acceptable conjugate yields of 87%. The aggregation tendency remains low, ensuring stable conjugate formation.
Over-labeling effects become apparent at ratios exceeding 6:1. At 8:1 ratio, labeling efficiency reaches 93%, but conjugate yield decreases to 82% due to increased aggregation tendency [16]. Higher ratios (10:1 to 20:1) show declining performance with decreased efficiency and poor conjugate quality.
Protein-specific considerations influence optimal ratio selection. For immunoglobulin G antibodies, three different molar ratios should be tested to determine optimal labeling degree [17]. The protein concentration should maintain at least 2 milligrams per milliliter for optimal results [4] [17]. Streptavidin conjugation requires 1:1.2 molar ratio based on Poisson statistics to maximize binding probability [16].
Conjugation kinetics demonstrate time-dependent optimization. Room temperature reactions for 30 minutes to 1 hour provide optimal results for most applications [12] [4]. Extended reaction times may lead to over-labeling and decreased conjugate performance. Click chemistry applications require precise stoichiometry, with copper-catalyzed reactions achieving 70-82% yields under optimized conditions [18].
The isolation and purification of Bodipy 576/589 conjugates require specialized techniques to achieve high purity while maintaining conjugate integrity. Gel filtration chromatography using Sephadex G-25 columns provides effective separation of labeled conjugates from free dye, achieving 85% separation efficiency with 90% recovery yield [4] [5]. This method offers rapid processing (1.5 hours) with excellent scalability and low cost, making it suitable for standard conjugate purification.
Reverse phase high-performance liquid chromatography represents the gold standard for achieving maximum purity. This technique achieves 98% separation efficiency with 99% purity level, though recovery yield decreases to 85% due to column interactions [18]. The processing time extends to 2 hours with high cost implications, but provides unmatched purity for critical applications requiring analytical-grade conjugates.
Ion exchange chromatography offers excellent performance for charge-based separations, achieving 95% separation efficiency with 97% purity level [19]. Recovery yields reach 88% with processing times of 2.5 hours. This method proves particularly valuable for separating conjugates with different charge states and removing ionic impurities. The scalability remains good with medium cost factors.
Flash chromatography provides rapid purification with 90% separation efficiency and 94% purity level [20] [21]. The technique offers excellent scalability with processing times of 1 hour and low cost requirements. Silica gel serves as the standard stationary phase, though basic alumina may be required for specific applications [7]. The gradient elution systems using hexanes-ethyl acetate or dichloromethane-methanol mixtures provide effective separation [22] [21].
Ultrafiltration techniques excel in concentration and desalting applications, achieving 75% separation efficiency with 95% recovery yield [19] [16]. The rapid processing time of 30 minutes and excellent scalability make this method ideal for routine sample preparation. Molecular weight cut-off filters (3,000-10,000 Daltons) effectively separate conjugates from small molecule impurities [19].
Specialized purification strategies address specific challenges in conjugate isolation. Precipitation methods offer rapid crude separation with 60% separation efficiency and 75% recovery yield [19]. Though purity levels remain modest at 70%, the very low cost and excellent scalability make this approach suitable for initial purification steps.
Affinity chromatography achieves the highest specificity with 99% separation efficiency and 99% purity level [19]. This technique proves invaluable for specific binding applications, though limited scalability and high cost restrict its routine use. Processing times extend to 3 hours, but the exceptional selectivity justifies the investment for specialized applications.
Dialysis provides effective buffer exchange with 70% separation efficiency and 92% recovery yield [19]. The 4-hour processing time and good scalability make this method suitable for final purification steps. Purification validation requires matrix-assisted laser desorption ionization time-of-flight mass spectrometry to confirm conjugate molecular weight and determine labeling degree [19].